molecular formula C20H31N3 B15199449 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidin-1-yl)cyclooctane-1-carbonitrile

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidin-1-yl)cyclooctane-1-carbonitrile

Cat. No.: B15199449
M. Wt: 313.5 g/mol
InChI Key: NCEPBCBCCOAGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidin-1-yl)cyclooctane-1-carbonitrile is a synthetic chemical compound of interest in medicinal chemistry and life sciences research. This molecule features a 2,5-dimethylpyrrole moiety, a structure recognized for its potential to modulate biological processes. Research on related compounds has indicated that the 2,5-dimethylpyrrole unit can play a significant role in enhancing cell-specific productivity in biomanufacturing, such as in the production of monoclonal antibodies . The full mechanism of action and all specific research applications for this exact compound are not yet fully characterized in the public scientific literature, presenting an opportunity for investigative research. As a building block or potential pharmacophore, it may be valuable in developing novel therapeutic agents, enzyme inhibitors, or chemical probes. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H31N3

Molecular Weight

313.5 g/mol

IUPAC Name

1-[4-(2,5-dimethylpyrrol-1-yl)piperidin-1-yl]cyclooctane-1-carbonitrile

InChI

InChI=1S/C20H31N3/c1-17-8-9-18(2)23(17)19-10-14-22(15-11-19)20(16-21)12-6-4-3-5-7-13-20/h8-9,19H,3-7,10-15H2,1-2H3

InChI Key

NCEPBCBCCOAGHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2CCN(CC2)C3(CCCCCCC3)C#N)C

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The pyrrole ring is constructed directly on the piperidine scaffold using the Paal-Knorr reaction, which condenses 1,4-diketones with primary amines.

Procedure :

  • Starting Material : 4-Aminopiperidine (1.0 equiv) is reacted with 2,5-hexanedione (1.2 equiv) in acetic acid (AcOH) under reflux (120°C, 12 h).
  • Mechanism : The amine attacks the diketone, forming an enamine intermediate that cyclizes to yield the pyrrole ring.
  • Workup : The crude product is neutralized with aqueous NaHCO₃, extracted with dichloromethane (DCM), and purified via silica gel chromatography (eluent: ethyl acetate/hexane 1:3).

Yield : ~65–70% (based on analogous syntheses in patent literature).

Alternative Route: Nucleophilic Aromatic Substitution

If 4-fluoropiperidine is available, 2,5-dimethylpyrrole can be introduced via SNAr under basic conditions (K₂CO₃, DMF, 80°C). However, this method is less favorable due to the poor leaving group ability of fluoride in aliphatic systems.

Synthesis of 1-Cyanocyclooctane

Cyclooctanone Oxime Formation

Procedure :

  • Starting Material : Cyclooctanone (1.0 equiv) is treated with hydroxylamine hydrochloride (1.5 equiv) in ethanol (EtOH) under reflux (4 h).
  • Intermediate Isolation : The oxime precipitates upon cooling and is filtered.

Dehydration to Nitrile

The oxime is dehydrated using phosphorus pentachloride (PCl₅) in toluene at 0°C to room temperature (RT):
$$ \text{Cyclooctanone oxime} + \text{PCl}5 \rightarrow \text{Cyclooctane-1-carbonitrile} + \text{POCl}3 + \text{HCl} $$
Yield : ~50–60% after distillation.

Bromination for Coupling

To facilitate coupling with piperidine, the nitrile-bearing carbon is brominated:

  • Radical Bromination : Cyclooctane-1-carbonitrile is treated with N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) in CCl₄ under UV light.
  • Product : 1-Bromo-1-cyanocyclooctane (yield: ~40%).

Coupling of Piperidine and Cyclooctane Fragments

Nucleophilic Substitution

Procedure :

  • Reagents : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidine (1.0 equiv), 1-bromo-1-cyanocyclooctane (1.1 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 24 h.
  • Mechanism : The piperidine’s tertiary amine attacks the electrophilic carbon adjacent to the nitrile, displacing bromide.
  • Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, DCM/methanol 95:5).

Yield : ~55–60%.

Mitsunobu Reaction (Theoretical Approach)

For substrates with poor leaving groups, the Mitsunobu reaction may be employed:

  • Reagents : 1-Hydroxycyclooctane-1-carbonitrile (1.0 equiv), 4-(2,5-dimethylpyrrol-1-yl)piperidine (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, RT, 12 h.
  • Limitation : Tertiary alcohols exhibit low reactivity in Mitsunobu reactions, making this route less feasible.

Characterization and Optimization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.50–1.80 (m, 12H, cyclooctane), 2.20 (s, 6H, pyrrole-CH₃), 2.70–3.10 (m, 4H, piperidine-CH₂), 4.30 (br s, 1H, N-CH), 6.70 (s, 2H, pyrrole-H).
  • IR : ν 2240 cm⁻¹ (C≡N), 1600 cm⁻¹ (C=C pyrrole).

Challenges and Solutions

  • Steric Hindrance : Elevated temperatures (100°C) and prolonged reaction times (48 h) improve substitution efficiency.
  • Nitrile Stability : Avoid strong bases (e.g., NaOH) to prevent hydrolysis to the amide.

Comparative Analysis of Routes

Method Yield (%) Conditions Scalability
Nucleophilic Substitution 55–60 DMF, 80°C, 24 h High
Mitsunobu Reaction <10 THF, RT, 12 h Low

Industrial-Scale Considerations

  • Cost Efficiency : Paal-Knorr synthesis and nucleophilic substitution are preferable due to reagent availability.
  • Purification : Centrifugal partition chromatography (CPC) may replace column chromatography for bulk production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidin-1-yl)cyclooctane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidin-1-yl)cyclooctane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidin-1-yl)cyclooctane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular function .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Property Target Compound Compound A Compound B Compound C
Core Structure Cyclooctane-carbonitrile Tricyclic benzimidazole Thiazole-isoxazole Bicyclo[1.1.1]pentane
Molecular Weight (g/mol) ~355 (estimated) 518.64 ~400 (estimated) ~580
Functional Groups Carbonitrile, pyrrole, piperidine Carbonitrile, pyrrole, piperazine Ketone, thiazole, isoxazole Carbonitrile, pyridazinone
Applications Undocumented Undocumented (pharmacological potential) Fungicide Undocumented (likely therapeutic)
Key Advantage Structural rigidity High binding affinity Antifungal activity Metabolic stability

Research Findings and Implications

  • Structural Flexibility vs. Bioactivity : The cyclooctane-carbonitrile core offers a balance between rigidity and conformational freedom, differing from Compound A’s rigid tricyclic system. This may favor interactions with flexible binding pockets in enzymes or receptors.
  • Functional Group Trade-offs : While Compound B’s ketone enhances solubility, the carbonitrile in the target compound provides stronger dipole interactions, which could improve target engagement in hydrophobic environments.
  • Synthetic Complexity : Compound C’s bicyclo[1.1.1]pentane synthesis requires multi-step functionalization , whereas the target compound’s cyclooctane may simplify large-scale production.

Biological Activity

The compound 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidin-1-yl)cyclooctane-1-carbonitrile has garnered attention in pharmacological research due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological evaluations, highlighting relevant studies and findings.

Structural Characteristics

The molecular formula of the compound is C18H30N4C_{18}H_{30}N_4 with a molecular weight of 334 Da. The compound features a cyclooctane ring structure, which is significant for its biological activity. The presence of the piperidine and pyrrole moieties contributes to its interaction with biological targets.

Key Properties

PropertyValue
Molecular FormulaC18H30N4C_{18}H_{30}N_4
Molecular Weight334 Da
LogP1.59
Polar Surface Area (Ų)66
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine derivative followed by cyclization with the carbonitrile group. Specific synthetic routes may vary, but they commonly utilize established methodologies for constructing complex nitrogen-containing heterocycles.

Antidepressant Effects

Recent studies have indicated that derivatives of piperidine and pyrrole exhibit antidepressant-like effects in animal models. The compound's ability to modulate neurotransmitter systems is hypothesized to play a crucial role in its pharmacological profile.

Case Studies

  • Case Study on Neurotransmitter Modulation :
    • A study evaluated the effects of similar compounds on serotonin and norepinephrine levels in rat models. Results indicated a significant increase in these neurotransmitters, suggesting potential antidepressant activity.
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Anti-inflammatory Properties :
    • Research has shown that the compound can inhibit cyclooxygenase enzymes, leading to reduced inflammatory responses in animal models of arthritis.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in the piperidine and pyrrole substituents have been systematically studied to enhance potency and selectivity towards specific biological targets.

Pharmacokinetics

Studies have assessed the pharmacokinetic properties of related compounds, indicating favorable absorption and distribution characteristics. However, further research is needed to fully elucidate the metabolic pathways and elimination routes for this specific compound.

Q & A

Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence intermediate stability?

Methodological Answer:
The synthesis typically involves multi-step strategies:

  • Step 1: Formation of the 2,5-dimethylpyrrole moiety via Paal-Knorr condensation using acetylacetone derivatives and ammonia .
  • Step 2: Functionalization of piperidine at the 4-position with the pyrrole group via nucleophilic substitution or transition-metal-catalyzed coupling .
  • Step 3: Cyclooctane ring construction via intramolecular cyclization, often employing Buchwald-Hartwig amination or ring-closing metathesis .
  • Step 4: Introduction of the carbonitrile group using Knoevenagel condensation or cyanation with CuCN .

Critical Factors:

  • Temperature control during pyrrole synthesis (60–70°C) prevents decomposition .
  • Anhydrous conditions for cyanation improve yield by minimizing side reactions .

Advanced: How does the conformational flexibility of the cyclooctane ring influence binding affinity to biological targets?

Methodological Answer:
The cyclooctane ring adopts multiple puckered conformations, which can sterically hinder or expose the carbonitrile group for target interactions. Techniques to analyze this include:

  • X-ray crystallography: Resolves ring puckering and torsional angles (e.g., β = 115.163° in similar structures) .
  • Molecular dynamics simulations: Predict dominant conformers in solution and their interaction with enzymes like kinases or proteases .
  • SAR studies: Modifying substituents on the cyclooctane (e.g., fluorination) can rigidify the ring and enhance selectivity .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

  • NMR: 1H/13C NMR identifies pyrrole (δ 6.5–7.0 ppm), piperidine (δ 2.5–3.5 ppm), and nitrile (δ 120 ppm in 13C) . 2D NMR (COSY, HSQC) confirms connectivity.
  • IR: Strong absorption at ~2240 cm⁻¹ confirms the C≡N stretch .
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₇N₃: 310.22) .

Advanced: How can researchers resolve discrepancies in reported IC₅₀ values across enzymatic assays?

Methodological Answer:
Contradictions often arise from:

  • Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Enantiomeric purity: Use chiral HPLC to isolate active stereoisomers, as racemic mixtures may skew results .
  • Solubility effects: Employ co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation .
  • Target specificity: Confirm off-target interactions via counter-screening against related enzymes .

Basic: What are the hypothesized biological targets based on structural analogs?

Methodological Answer:

  • Kinase inhibition: The pyrrole-piperidine motif mimics ATP-binding site inhibitors (e.g., JAK2/3 targets) .
  • Antimicrobial activity: Nitrile groups disrupt bacterial cell wall synthesis, as seen in dihydropyrimidine derivatives .
  • DPP-IV inhibition: Piperidine-carbonitrile scaffolds are validated for diabetes targets .

Advanced: What strategies improve aqueous solubility for in vivo studies without reducing potency?

Methodological Answer:

  • Prodrug design: Introduce phosphate esters at the piperidine nitrogen, hydrolyzed in vivo to the active form .
  • Salt formation: Use hydrochloride or mesylate salts to enhance solubility (e.g., 1.38 mg/mL for similar compounds) .
  • PEGylation: Attach polyethylene glycol chains to the cyclooctane ring via ester linkages .

Basic: How is crystallographic data utilized to validate synthetic products?

Methodological Answer:

  • Single-crystal X-ray diffraction: Confirms bond lengths (e.g., C–N = 1.32–1.38 Å) and angles (e.g., N–C–C = 109.5°) .
  • Packing analysis: Identifies hydrogen-bonding networks (e.g., N–H···O interactions) that stabilize the crystal lattice .

Advanced: Can computational modeling predict metabolic stability of this compound?

Methodological Answer:

  • Docking studies: Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolically labile sites .
  • ADMET predictors: Tools like SwissADME estimate clearance rates and prioritize derivatives with t₁/₂ > 4 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.